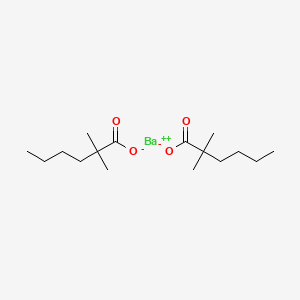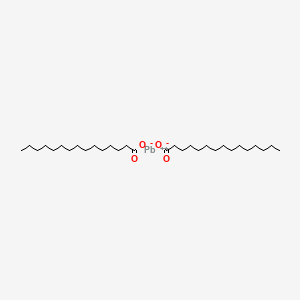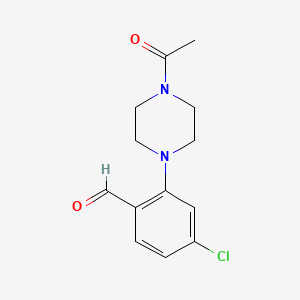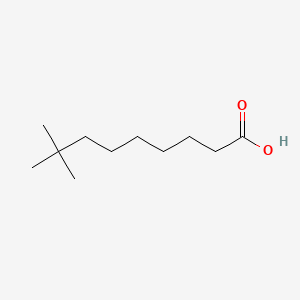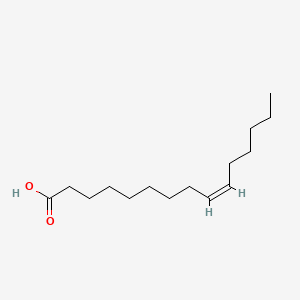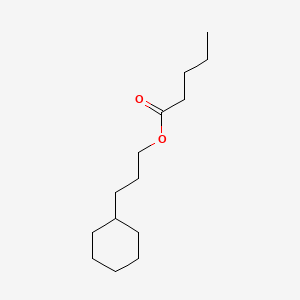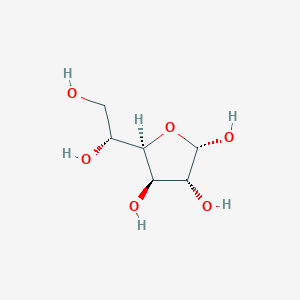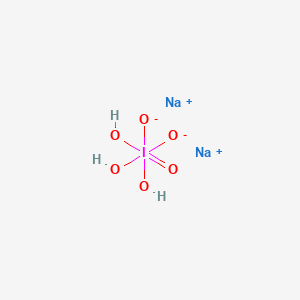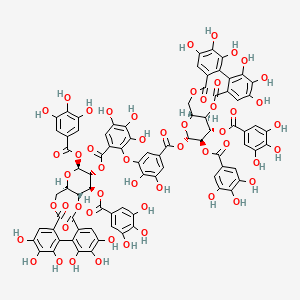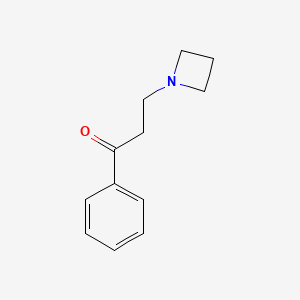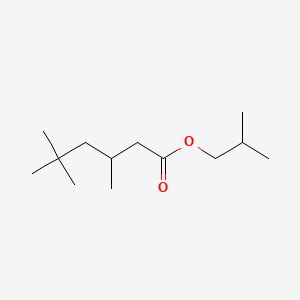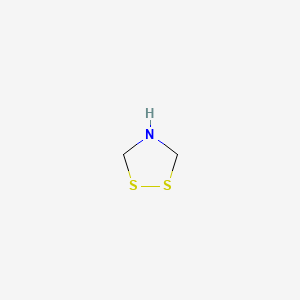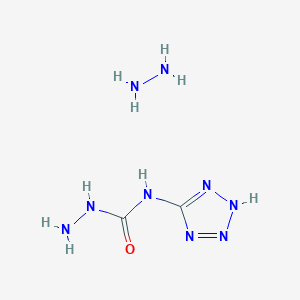
Ammonium 2,3-dimercaptopropanesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium 2,3-dimercaptopropanesulphonate is a chemical compound known for its chelating properties. It is primarily used to bind and remove heavy metals from the body, making it a valuable agent in the treatment of heavy metal poisoning. This compound is particularly effective against metals such as mercury, lead, and arsenic .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 2,3-dimercaptopropanesulphonate typically involves the reaction of sodium allylsulfonate with bromine, followed by a sulfhydrylation reaction. The intermediate product is then subjected to a lead salt forming reaction . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the compound’s efficacy and safety for medical use. The final product is often purified through crystallization or other separation techniques to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Ammonium 2,3-dimercaptopropanesulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its function as a chelating agent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may produce sulfonic acid derivatives, while reduction reactions can yield thiol-containing compounds .
科学的研究の応用
作用機序
The mechanism of action of ammonium 2,3-dimercaptopropanesulphonate involves the formation of stable complexes with heavy metals. The compound’s sulfhydryl groups react with metal ions to form non-toxic, water-soluble complexes that are excreted from the body through urine . This process helps to reduce the toxic effects of heavy metals on the body’s enzyme systems and restore normal physiological functions .
類似化合物との比較
Similar Compounds
2,3-Dimercapto-1-propanesulfonic acid (DMPS): A related chelating agent used for similar purposes.
Dimercaptosuccinic acid (DMSA): Another chelating agent used in the treatment of heavy metal poisoning.
Dimercaprol (BAL): An older chelating agent with a broader range of applications.
Uniqueness
Ammonium 2,3-dimercaptopropanesulphonate is unique due to its high efficacy in forming stable complexes with heavy metals and its relatively low toxicity compared to other chelating agents. Its ability to be administered in various forms (oral, intravenous, and topical) also adds to its versatility .
特性
CAS番号 |
78286-02-9 |
|---|---|
分子式 |
C3H11NO3S3 |
分子量 |
205.3 g/mol |
IUPAC名 |
azanium;2,3-bis(sulfanyl)propane-1-sulfonate |
InChI |
InChI=1S/C3H8O3S3.H3N/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);1H3 |
InChIキー |
IEMMVNULOJVGIP-UHFFFAOYSA-N |
正規SMILES |
C(C(CS(=O)(=O)[O-])S)S.[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


